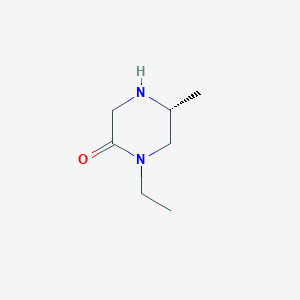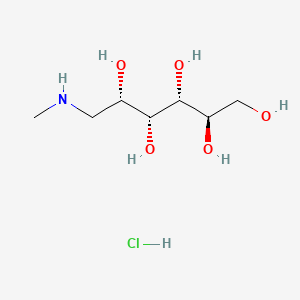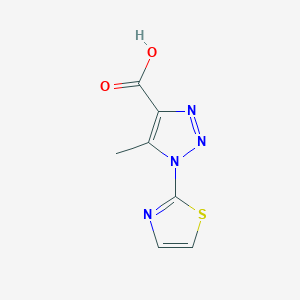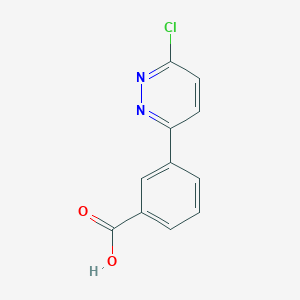
ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate
Vue d'ensemble
Description
Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, also known as EMPP, is a synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound that can be used in a wide range of laboratory experiments. EMPP is a colorless liquid with a sweet, fruity smell and a bitter taste. It is soluble in water, ethanol, and methanol, and is relatively stable in air. EMPP has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Antifungal Activity Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, specifically a derivative, has shown significant antifungal activity. A study by Dabur et al. (2005) isolated a compound from Datura metel L. exhibiting in vitro activity against various Aspergillus and Candida species. The MIC values ranged from 21.87 to 43.75 microg/ml, suggesting potential in developing new antimycotic drugs.
Pyrrole Alkaloids Discovery Research by Youn et al. (2016) identified new pyrrole alkaloids in the fruits of Lycium chinense. These alkaloids, including derivatives of ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, add to the understanding of the chemical composition of this plant.
Synthesis and Characterization A study on the synthesis of polysubstituted pyrroles, including ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, was conducted by Zhong-ping (2009). This research provides insights into the synthesis process and potential applications in various fields.
Structural and Medicinal Chemistry Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate and its derivatives are explored in the field of structural and medicinal chemistry. Leyva-Acuña et al. (2020) synthesized a novel compound using microwave irradiation, illustrating the compound's significance in medicinal chemistry.
Decomposition Process Marker In forensic science, Rosier et al. (2015) identified ethyl pentanoate as part of a marker for human decomposition, distinguishing human remains from those of other animals.
Molecular Docking Analyses The compound and its derivatives have been used in molecular docking studies. Sert et al. (2020) synthesized and analyzed a derivative, showing potential as an inhibitor for cancer treatment.
Cytotoxicity Studies Amino acetate functionalized Schiff base organotin(IV) complexes, related to ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate, were synthesized and studied for their cytotoxicity. Basu Baul et al. (2009) found that these compounds showed significant cytotoxic activity against various human tumor cell lines.
Combustion Chemistry Ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate's combustion chemistry was studied by Dmitriev et al. (2021), who developed a detailed chemical kinetic mechanism for its combustion. This research is significant for biofuel applications.
Propriétés
IUPAC Name |
ethyl 3-methyl-2-pyrrol-1-ylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(3)11(12(14)15-5-2)13-8-6-7-9-13/h6-11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEPVMUUYVYHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-2-(1H-pyrrol-1-yl)pentanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















